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Compound of Interest

Compound Name: 2-Bromo-4-nitroaniline

An In-Depth Technical Guide to the Thermochemical Profile of 2-Bromo-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the thermochemical and structural
properties of 2-Bromo-4-nitroaniline (CeHsBrN203z), a key intermediate in pharmaceutical and
chemical synthesis. For professionals in research and drug development, understanding the
energetic properties, thermal stability, and solid-state structure of such molecules is paramount
for process safety, formulation, and predicting reactivity. While direct experimental
thermochemical data such as enthalpy of formation is not extensively reported in the literature,
this guide synthesizes the available, high-quality crystallographic data and outlines the
authoritative experimental and computational methodologies required for a complete
thermochemical characterization. We present a logical workflow, from structural analysis to the
determination of key energetic parameters, providing both the established data and a clear
protocol for obtaining missing values, thereby offering a complete scientific roadmap for
researchers.

Introduction: The Scientific Imperative for
Thermochemical Data

2-Bromo-4-nitroaniline serves as a versatile precursor in the synthesis of various bioactive
molecules and dyes.[1][2] Its structure, featuring an amine, a nitro group, and a halogen on an
aromatic ring, makes it a compound of significant interest. The nitro group, in particular,
classifies it as an energetic material, where understanding its thermal behavior is not merely
academic but a critical aspect of safety and handling.[3][4] Thermochemical data, such as the
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standard molar enthalpy of formation (AfH°m), enthalpy of sublimation (AsubH°m), and thermal
decomposition pathways, are fundamental parameters that govern:

e Process Safety & Hazard Analysis: Quantifying the energy released during decomposition is
essential for preventing runaway reactions in industrial-scale synthesis.

e Drug Development: The stability and solid-state energy (lattice energy) of an active
pharmaceutical ingredient (API) intermediate can influence the crystallization, polymorphism,
and solubility of the final product.

o Computational Modeling: Experimental data provides the benchmark for validating and
refining computational thermochemistry models, which can then be used to predict the
properties of novel, related compounds.[5]

This guide addresses the current state of knowledge and provides the necessary framework for
a full thermochemical evaluation of 2-Bromo-4-nitroaniline.

Molecular and Crystal Structure: The Foundation of
Solid-State Energetics

The spatial arrangement of atoms and molecules in the solid state dictates many of a
compound's physical and energetic properties. The crystal structure of 2-Bromo-4-nitroaniline
has been meticulously determined, providing invaluable insights into its stability.[6][7][8]

The molecule is nearly planar, with a dihedral angle of just 4.57(4)° between the nitro group
and the benzene ring.[6][9] A significant feature is the formation of an intramolecular N—H:---Br
hydrogen bond, which creates a stable, planar five-membered ring.[10] This intramolecular
interaction, along with intermolecular N—H---N and N—H---O hydrogen bonds, locks the
molecules into a stable crystal lattice, which is expected to contribute to a higher enthalpy of
sublimation compared to analogues lacking such interactions.[8][9]

Table 1: Crystallographic Data for 2-Bromo-4-nitroaniline
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Parameter Value Source(s)
Empirical Formula CeHsBrN20:2 [61[7]
Formula Weight 217.03 g/mol [11[7]
Crystal System Orthorhombic [718]
Space Group Pna2i1 [7119]
Unit Cell Dimensions a=11.098(3) A [6][8]
b=16.763(4) A [6][8]

c = 3.9540(9) A [6][8]

a, B,y =90° [7]

Volume (V) 735.6(3) A3 [6][8]
Z (Molecules/Unit Cell) 4 [71[8]
Calculated Density 1.960 Mg/m3 [718]
Temperature 296(2) K [6]1[8]
Melting Point 104 °C [1][11]

Determination of Core Thermochemical Parameters:

Proposed Methodologies

Direct experimental values for the enthalpy of formation and sublimation of 2-Bromo-4-

nitroaniline are not readily found in current literature. As a Senior Application Scientist, |

present the following authoritative protocols as the standard for determining these crucial

values.

Workflow for Complete Thermochemical

Characterization

The logical flow for determining the thermochemical profile of a compound like 2-Bromo-4-

nitroaniline involves synthesis and purification, followed by parallel experimental and

computational analyses, which are then cross-validated.
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Figure 1: Proposed workflow for thermochemical characterization.

Protocol 1: Determination of Enthalpy of Formation via
Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most reliably determined by

measuring its enthalpy of combustion (AcH®) using a bomb calorimeter.[12] The experiment

measures the heat released when the compound is completely burned in an excess of oxygen.
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Causality and Experimental Design: A static-bomb calorimeter is chosen to ensure constant
volume conditions, from which the change in internal energy (AU) is measured.[12] This is then
converted to the change in enthalpy (AH). A semi-micro calorimeter is suitable for small sample
guantities.[12] Benzoic acid is the gold standard for calibration due to its well-defined and
certified energy of combustion.

Step-by-Step Methodology:

» Calorimeter Calibration:
o Press a pellet of certified benzoic acid (approx. 1.0 g).
o Place the pellet in the crucible inside the bomb. Attach a platinum fuse wire.
o Seal the bomb and pressurize with high-purity oxygen (approx. 30 atm).

o Place the bomb in the calorimeter, add a precise volume of water to the bucket, and allow
the system to reach thermal equilibrium.

o Ignite the sample and record the temperature change (AT) over time.

o Calculate the energy equivalent of the calorimeter (C_calorimeter) using the known energy
of combustion of benzoic acid.

e Sample Combustion:
o Press a pellet of 2-Bromo-4-nitroaniline (approx. 0.8 g).
o Repeat the combustion procedure performed for the benzoic acid standard.
o Record the temperature change (AT_sample).

 Calculation:

o Calculate the heat released by the sample combustion: q_comb = C_calorimeter *
AT _sample.
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[e]

Correct for the formation of nitric acid and hydrobromic acid in the final solution
(determined by titration).

o Calculate the standard massic energy of combustion (Acu®) in J/g.
o Convert to the standard molar enthalpy of combustion (AcH°m) in kJ/mol.

o Using Hess's Law and the known standard enthalpies of formation for CO2(g), H20(]),
HBr(aq), and HNOs(aq), calculate the standard molar enthalpy of formation of 2-Bromo-4-
nitroaniline (AfH°m(cr)).

Protocol 2: Determination of Enthalpy of Sublimation via
Knudsen Effusion Mass Spectrometry (KEMS)

The enthalpy of sublimation is the energy required for a substance to transition from solid to
gas. KEMS is a highly reliable technique for measuring the very low vapor pressures of solid
organic compounds, from which AsubH°m can be derived.[13][14]

Causality and Experimental Design: KEMS works by measuring the rate of effusion of a vapor
from a temperature-controlled cell through a small orifice into a high-vacuum mass
spectrometer.[14] According to the Clausius-Clapeyron equation, the vapor pressure is
exponentially dependent on temperature. By measuring the ion intensity of the parent molecule
at various temperatures, a plot of In(I-T) vs. 1/T can be generated. The slope of this plot is
directly proportional to the enthalpy of sublimation.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b050497?utm_src=pdf-body
https://www.benchchem.com/product/b050497?utm_src=pdf-body
https://acp.copernicus.org/articles/20/8293/2020/
https://ntrs.nasa.gov/citations/20220018881
https://ntrs.nasa.gov/citations/20220018881
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Knudsen Cell (Heated)

Effusion
Orifice

Solid Sample
(2-Bromo-4-nitroaniline)

|

I

I

Bublimation ffusion
| >

|

/I%Q/acuum Chamber\
Equilibrium Vapor

Molecular Beam

Electron Impact
lon Source (70 eV)

Quadrupole
Mass Analyzer

ass-Selected lons

Detector

Click to download full resolution via product page
Figure 2: Principle of Knudsen Effusion Mass Spectrometry (KEMS).

Step-by-Step Methodology:

o Sample Preparation: Load a small quantity (a few milligrams) of crystalline 2-Bromo-4-
nitroaniline into the Knudsen cell.
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» System Evacuation: Place the cell in the KEMS system and evacuate to high vacuum (e.g.,
10=7 mbar).

o Temperature Program: Heat the cell stepwise to a series of stable temperatures (e.g., in the
310 K - 360 K range). Allow the system to equilibrate at each temperature.

e Mass Spectrometry: At each temperature, record the mass spectrum, focusing on the ion
intensity (I) of the molecular ion (m/z 216 and 218 for bromine isotopes).

o Data Analysis:
o PlotIn(I-T) versus 1/T for the data points collected.
o Perform a linear regression on the data.

o Calculate the enthalpy of sublimation at the mean temperature (AsubH°m(T)) from the
slope of the line (Slope = -AsubH°m(T)/R, where R is the gas constant).

o Adjust the value to the standard reference temperature of 298.15 K using heat capacity
data, which can be estimated if not experimentally available.[15]

Computational Thermochemistry: A Predictive and
Validating Tool

In the absence of experimental data, or as a means of validation, ab initio computational
methods provide a powerful alternative for predicting thermochemical properties.[5]

Methodology Rationale: High-level composite methods like Gaussian-3 (G3) theory are
designed to deliver chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol) for enthalpies
of formation.[5] These methods approximate a very high-level quantum chemical calculation by
combining results from less computationally expensive calculations, making them feasible for
molecules of this size.[16]

Workflow:

o Geometry Optimization: The molecular structure of 2-Bromo-4-nitroaniline is optimized at a
foundational level of theory (e.g., B3LYP/6-31G(d)).
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e Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a
true minimum on the potential energy surface and to obtain zero-point vibrational energy
(ZPVE) and thermal corrections.

» Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed on the optimized geometry.

o Energy Combination: The results are combined in a predefined manner, including empirical
corrections, to yield a final, highly accurate total electronic energy.

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (AfH°m(Q)) is
calculated using the atomization method, which involves subtracting the calculated energies
of the constituent atoms from the molecule's total energy and adding the known experimental
enthalpies of formation of the gaseous atoms.

Summary and Forward Outlook

This guide establishes a clear and authoritative path for the complete thermochemical
characterization of 2-Bromo-4-nitroaniline. The foundation of this understanding is its well-
defined crystal structure, which reveals significant intra- and intermolecular interactions that
stabilize the solid state.[6][8][9] While a literature gap exists for direct experimental
thermochemical values, we have detailed the gold-standard methodologies—bomb calorimetry
for enthalpy of formation and KEMS for enthalpy of sublimation—that will yield these critical
data points.

By integrating these rigorous experimental approaches with high-level computational
predictions, researchers and drug development professionals can build a complete, reliable,
and actionable thermochemical profile for 2-Bromo-4-nitroaniline. This ensures safer
chemical processing, informs formulation strategies, and contributes valuable data to the
broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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